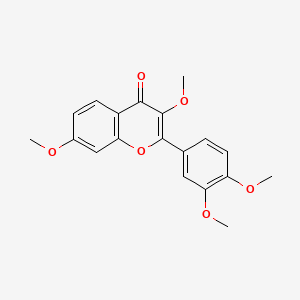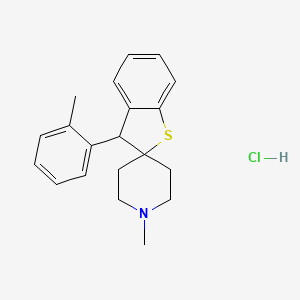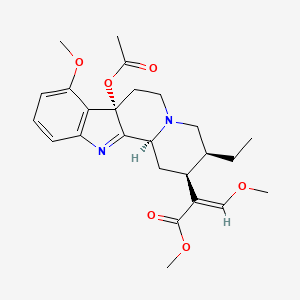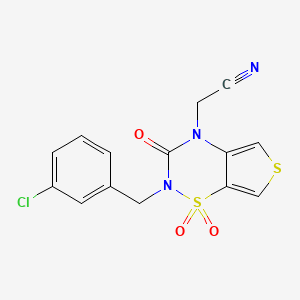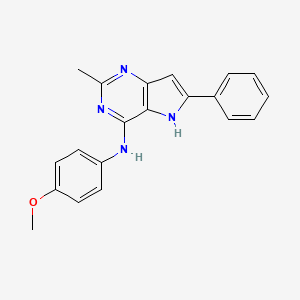
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl-: is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo-pyrimidine core, which is substituted with a methoxyphenyl group, a methyl group, and a phenyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl, methyl, and phenyl groups can be carried out through nucleophilic substitution reactions using suitable reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- N-substituted thieno[3,2-d]pyrimidine
- Thiophene derivatives
Comparison
Compared to similar compounds, 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl, methyl, and phenyl groups contribute to its enhanced stability, solubility, and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
114685-09-5 |
|---|---|
分子式 |
C20H18N4O |
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18N4O/c1-13-21-18-12-17(14-6-4-3-5-7-14)24-19(18)20(22-13)23-15-8-10-16(25-2)11-9-15/h3-12,24H,1-2H3,(H,21,22,23) |
InChI 键 |
XYGYZKHRAXHVKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)OC)NC(=C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
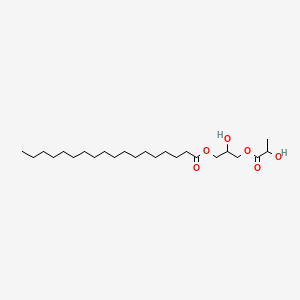


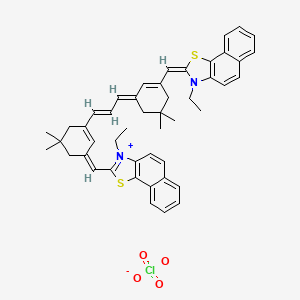
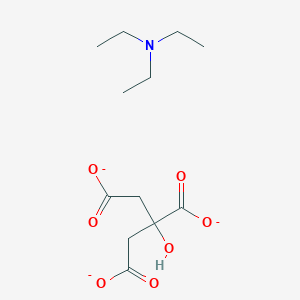

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
